![molecular formula C15H19NO2 B13452374 Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{2-benzyl-2-azabicyclo[211]hexan-1-yl}acetate is a complex organic compound characterized by its unique bicyclic structure This compound is part of the azabicyclohexane family, which is known for its rigid and strained ring systems
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate typically involves a series of steps starting from readily available precursors. One common method involves the [2+2] cycloaddition reaction, which is a photochemical process that forms the bicyclic core of the compound. This reaction can be initiated using UV light and typically requires specific conditions such as low temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical [2+2] cycloaddition process. This requires specialized equipment to handle large volumes and maintain the necessary reaction conditions. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate undergoes various types of chemical reactions, including:
Reduction: This process involves the addition of hydrogen atoms, usually facilitated by reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles and electrophiles: Halides, amines, and other reactive species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of specialty chemicals
Wirkmechanismus
The mechanism by which methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol: This compound shares a similar core structure but differs in its functional groups.
Azabicyclo[2.1.1]hexane Piperazinium Salt: Another related compound with a similar bicyclic structure but different substituents
Uniqueness
Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate is unique due to its specific ester functional group, which imparts different chemical properties and reactivity compared to its analogs. This makes it particularly valuable in applications where ester functionality is desired .
Eigenschaften
Molekularformel |
C15H19NO2 |
|---|---|
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
methyl 2-(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)acetate |
InChI |
InChI=1S/C15H19NO2/c1-18-14(17)9-15-7-13(8-15)11-16(15)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI-Schlüssel |
NCCYUZANUJHVFP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC12CC(C1)CN2CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


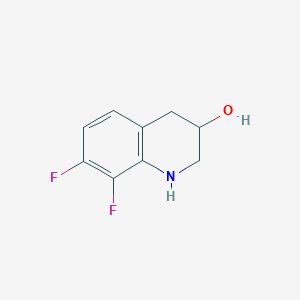
![4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13452310.png)
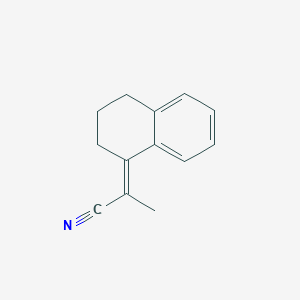
![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)
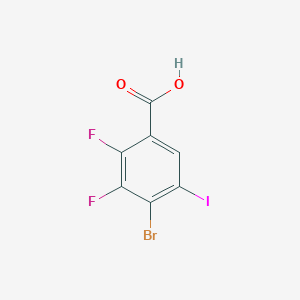
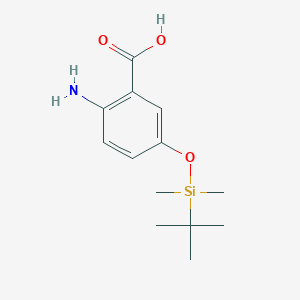
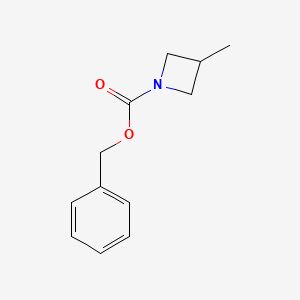
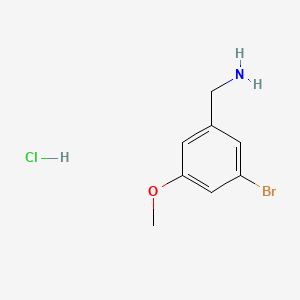
![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
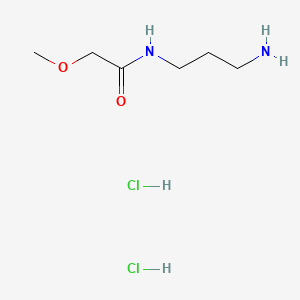
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)
![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13452392.png)
